molecular formula C18H19NO2 B4428078 N-(2,4-dimethylphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide

N-(2,4-dimethylphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide

Cat. No.: B4428078
M. Wt: 281.3 g/mol
InChI Key: KQXUVNFTRGQSQF-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide is an organic compound with a complex structure that includes a benzofuran ring, a carboxamide group, and a dimethylphenyl substituent

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-11-4-6-16(12(2)8-11)19-18(20)14-5-7-17-15(10-14)9-13(3)21-17/h4-8,10,13H,9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXUVNFTRGQSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=O)NC3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2,4-dimethylphenylamine with 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid under specific conditions to form the desired carboxamide. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzofuran derivatives.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)formamide: A related compound with a similar structure but different functional groups.

    2,4-dimethylaniline: Another related compound with a simpler structure and different chemical properties.

Uniqueness

N-(2,4-dimethylphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethylphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide
Reactant of Route 2
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N-(2,4-dimethylphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide

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